
Magnesium chloride (2-ethenylphenyl)methanide (1/1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium chloride (2-ethenylphenyl)methanide (1/1/1) is an organometallic compound that combines magnesium chloride with a 2-ethenylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of magnesium chloride (2-ethenylphenyl)methanide typically involves the reaction of magnesium with 2-ethenylphenyl halides under anhydrous conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to stabilize the intermediate products. The general reaction can be represented as follows:
Mg+2-ethenylphenyl halide→Magnesium chloride (2-ethenylphenyl)methanide
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions, where magnesium metal reacts with 2-ethenylphenyl halides in the presence of THF. The reaction is typically conducted in a controlled environment to ensure the purity and yield of the product.
化学反应分析
Types of Reactions
Magnesium chloride (2-ethenylphenyl)methanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrocarbons.
Substitution: The 2-ethenylphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of magnesium oxide and substituted phenyl compounds.
Reduction: Formation of hydrocarbons and magnesium halides.
Substitution: Formation of halogenated phenyl compounds and magnesium halides.
科学研究应用
Magnesium chloride (2-ethenylphenyl)methanide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems and as a tool for studying biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of magnesium chloride (2-ethenylphenyl)methanide involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic addition and substitution reactions. The 2-ethenylphenyl group can undergo electrophilic aromatic substitution, while the magnesium center can coordinate with other molecules, facilitating various chemical transformations.
相似化合物的比较
Similar Compounds
- Magnesium chloride (2-methoxyphenyl)methanide
- Magnesium chloride (2-methylphenyl)methanide
- Magnesium chloride (2-vinylphenyl)methanide
Uniqueness
Magnesium chloride (2-ethenylphenyl)methanide is unique due to the presence of the 2-ethenylphenyl group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in organic synthesis and catalysis.
属性
CAS 编号 |
114627-07-5 |
|---|---|
分子式 |
C9H9ClMg |
分子量 |
176.92 g/mol |
InChI |
InChI=1S/C9H9.ClH.Mg/c1-3-9-7-5-4-6-8(9)2;;/h3-7H,1-2H2;1H;/q-1;;+2/p-1 |
InChI 键 |
CFSNQDMPTKMOIX-UHFFFAOYSA-M |
规范 SMILES |
[CH2-]C1=CC=CC=C1C=C.[Mg+2].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,8,15,18,23,26-Hexaoxa-1,12-diazabicyclo[10.8.8]octacosane](/img/structure/B14291552.png)
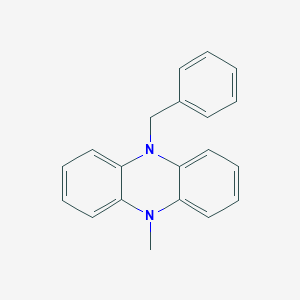
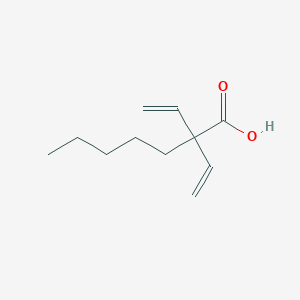
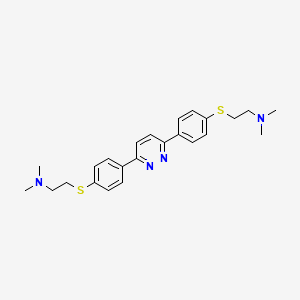
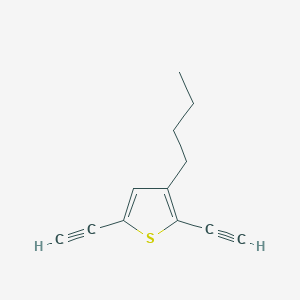
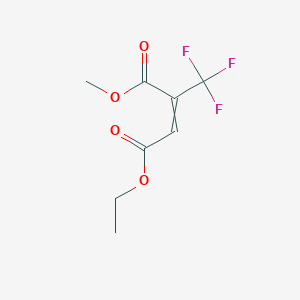

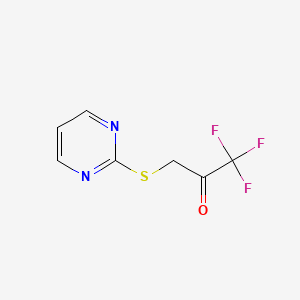
![Benzene, 1,1'-[(1-iodoethylidene)bis(sulfonyl)]bis-](/img/structure/B14291604.png)
![8-Benzyl-8-azabicyclo[3.2.1]oct-6-ene](/img/structure/B14291605.png)
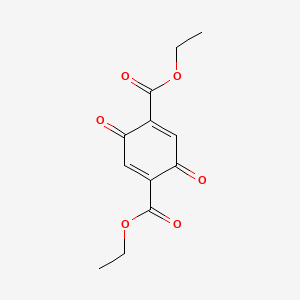
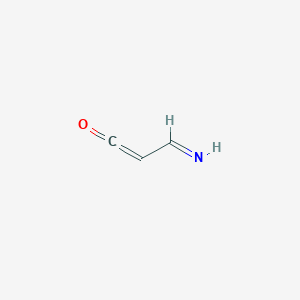

![S-[(2-Ethenylphenyl)methyl] ethanethioate](/img/structure/B14291640.png)
